6-Nitro-2,3-diphenylquinoxaline (CAS 7466-45-7) is a highly electron-deficient heterocyclic building block characterized by a fused pyrazine-benzene core substituted with two phenyl rings and a strongly electron-withdrawing nitro group[1]. In industrial and advanced laboratory procurement, it is primarily sourced as a regiochemically pure precursor for the synthesis of 6-amino-2,3-diphenylquinoxaline and as a robust electron-acceptor scaffold for organic electronics [1]. The compound exhibits high thermal stability, presenting as a crystalline solid with a melting point exceeding 182 °C, which dictates its handling and processing parameters in high-temperature material deposition [2].
Attempting to substitute 6-nitro-2,3-diphenylquinoxaline with the unsubstituted parent compound (2,3-diphenylquinoxaline) or electron-rich analogs (e.g., 6-methyl-2,3-diphenylquinoxaline) fundamentally disrupts both synthetic workflows and material performance. The parent compound lacks the critical nitro handle required for downstream reduction to the 6-amino derivative; introducing this group post-synthesis via electrophilic aromatic substitution yields poor regiocontrol and requires extensive isomeric purification [1]. Furthermore, the absence of the nitro group drastically alters the compound's thermal profile, dropping the melting point by over 60 °C, which renders the parent compound unsuitable for processing conditions that require the high thermal stability of the 6-nitro derivative [1].
The presence of the strongly polar nitro group significantly enhances the intermolecular forces within the crystal lattice compared to the unsubstituted parent compound. 6-Nitro-2,3-diphenylquinoxaline exhibits a melting point of 182–195 °C, whereas the parent 2,3-diphenylquinoxaline melts at a substantially lower 118–121 °C [1]. This >60 °C differential is critical for applications involving vacuum sublimation or high-temperature polymer blending.
| Evidence Dimension | Melting point (Thermal stability) |
| Target Compound Data | 182–195 °C |
| Comparator Or Baseline | 2,3-Diphenylquinoxaline (118–121 °C) |
| Quantified Difference | Minimum 64 °C higher melting point for the nitro derivative |
| Conditions | Standard atmospheric pressure thermal analysis |
Higher thermal stability prevents premature melting or degradation during high-temperature material deposition processes such as OLED fabrication.
Procuring 6-nitro-2,3-diphenylquinoxaline allows for direct, high-yield reduction to 6-amino-2,3-diphenylquinoxaline. Under standard catalytic hydrogenation (Pd/C, hydrazine hydrate), the nitro compound converts to the target amine with a 90% isolated yield [1]. In contrast, starting from the unsubstituted 2,3-diphenylquinoxaline requires a non-selective nitration step that produces mixed isomers, drastically lowering the overall yield of the regiochemically pure amine.
| Evidence Dimension | Yield of regiochemically pure 6-amino-2,3-diphenylquinoxaline |
| Target Compound Data | 90% yield via direct reduction |
| Comparator Or Baseline | Unsubstituted 2,3-diphenylquinoxaline (requires multi-step nitration/reduction with isomeric losses) |
| Quantified Difference | Eliminates regioselectivity issues and saves at least one synthetic step |
| Conditions | Reduction using Pd/C and hydrazine hydrate in ethanol |
Procuring the pre-functionalized nitro compound streamlines the synthesis of amine-linked therapeutics and polymers by bypassing problematic nitration steps.
In-house synthesis of 6-nitro-2,3-diphenylquinoxaline via the condensation of 4-nitro-1,2-phenylenediamine and benzil is kinetically hindered due to the strong electron-withdrawing effect of the nitro group, which deactivates the diamine. In standardized solvent-free catalytic condensations, the nitro derivative achieves an 81% yield, whereas the unsubstituted diamine achieves an 86% yield under identical conditions [1].
| Evidence Dimension | Condensation reaction yield |
| Target Compound Data | 81% yield (deactivated precursor) |
| Comparator Or Baseline | Unsubstituted 2,3-diphenylquinoxaline (86% yield) |
| Quantified Difference | 5% lower yield and slower kinetics for the nitro derivative |
| Conditions | Brønsted acidic ionic liquid catalyzed condensation at room temperature |
Commercial procurement of this specific compound is highly recommended to avoid the lower yields and longer reaction times associated with processing deactivated diamines in-house.
Because it can be cleanly reduced to 6-amino-2,3-diphenylquinoxaline, this compound is the optimal starting point for Gould-Jacobs reactions. Reaction of the resulting amine with alkoxymethylene derivatives allows for the thermal cyclization into angularly annelated pyrido[2,3-f]quinoxalines, which are critical scaffolds in advanced medicinal chemistry[1].
The strong electron-withdrawing nature of the nitro group lowers the LUMO energy level of the quinoxaline core. This makes 6-nitro-2,3-diphenylquinoxaline a highly suitable candidate for integration into electron transport layers (ETL) in Organic Light-Emitting Diodes (OLEDs) and as an acceptor unit in organic photovoltaics [2].
The compound serves as a foundational building block for synthesizing amide-linked quinoxaline derivatives. Following reduction to the amine, it can be readily acylated with chloroacetyl chloride and subsequent nucleophiles to generate libraries of compounds with potent antimicrobial and antiparasitic activities [3].
Corrosive;Acute Toxic;Irritant